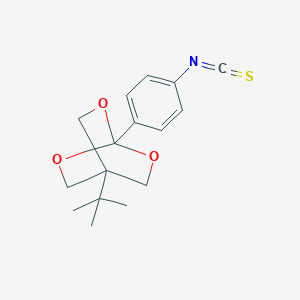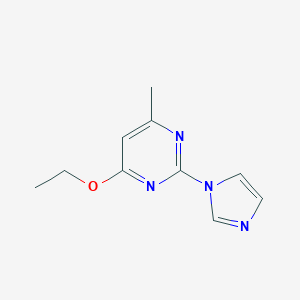
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane, commonly referred to as TBOA, is a potent inhibitor of the glutamate transporter EAAT1 and EAAT2. It is a bicyclic compound that has been extensively studied for its potential use in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
TBOA works by inhibiting the glutamate transporter EAAT1 and EAAT2. These transporters are responsible for the reuptake of glutamate from the synapse, which is important for maintaining normal neurotransmission. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate concentrations, which can lead to increased excitotoxicity and neuronal damage. Additionally, TBOA has been shown to increase the release of dopamine in the striatum, which may be related to its potential use in the treatment of Parkinson's disease. TBOA has also been shown to have anti-inflammatory effects, which may be related to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages and limitations for lab experiments. It is a potent inhibitor of EAAT1 and EAAT2, which makes it a useful tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has a short half-life and is rapidly metabolized, which can make it difficult to use in experiments that require long-term inhibition of glutamate transporters. Additionally, TBOA has a narrow therapeutic window, which means that it can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of TBOA. One potential direction is the development of more potent and selective inhibitors of EAAT1 and EAAT2. Another potential direction is the study of TBOA in animal models of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the use of TBOA in combination with other drugs may be a promising approach for the treatment of neurological disorders. Finally, the development of imaging techniques that can monitor extracellular glutamate concentrations in real-time may provide new insights into the role of glutamate transporters in neurological disorders.
Synthesemethoden
TBOA can be synthesized using a variety of methods, but the most common is the reaction between 4-isothiocyanatophenylboronic acid and 4,4'-dibromo-2,2'-bis(ethoxymethyl)-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with tert-butyl hydroperoxide to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential use in the treatment of neurological disorders. It has been shown to be a potent inhibitor of the glutamate transporter EAAT1 and EAAT2, which are responsible for the reuptake of glutamate in the brain. By inhibiting these transporters, TBOA can increase the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage. This mechanism of action has been studied in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
119963-45-0 |
|---|---|
Produktname |
4-(t-Butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane |
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
YQBOEEPCDKMJBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
Kanonische SMILES |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |
Andere CAS-Nummern |
119963-45-0 |
Synonyme |
4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)






